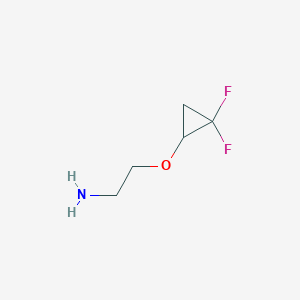
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 and a molecular weight of 269.29 g/mol . It is a colorless liquid that is primarily used in scientific research and industrial applications. The compound is known for its unique structure, which includes a piperidine ring substituted with benzyl and difluoromethyl groups.
Preparation Methods
The synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with benzyl and difluoromethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of the corresponding alcohols.
Scientific Research Applications
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors in the central nervous system, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate can be compared with other similar compounds:
Similar Compounds: Compounds like Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate share structural similarities.
Properties
IUPAC Name |
methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-14(15,16)10-17(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYAMJKCFFASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)



![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)









